molecular formula C14H8Cl3F3 B14752311 1,1'-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) CAS No. 560-97-4

1,1'-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene)

Cat. No.: B14752311
CAS No.: 560-97-4
M. Wt: 339.6 g/mol
InChI Key: XILCLRXELHUWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) is a chemical compound characterized by the presence of a trifluoroethane core bonded to two chlorobenzene rings. This compound is notable for its unique structure, which combines halogenated ethane and benzene derivatives, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with 4-chlorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions generally include:

  • Temperature: 50-100°C
  • Solvent: Dichloromethane or another non-polar solvent
  • Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.

    Oxidation Reactions: The benzene rings can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized benzene rings, and dehalogenated compounds.

Scientific Research Applications

1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(1-Chloro-2,2,2-trifluoroethane-1,1-diyl)bis(4-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2,2-trifluoroethane: A related compound with similar halogenation but different substitution patterns.

    2-Chloro-1,1,1-trifluoroethane: Another halogenated ethane derivative with distinct chemical properties.

Properties

CAS No.

560-97-4

Molecular Formula

C14H8Cl3F3

Molecular Weight

339.6 g/mol

IUPAC Name

1-chloro-4-[1-chloro-1-(4-chlorophenyl)-2,2,2-trifluoroethyl]benzene

InChI

InChI=1S/C14H8Cl3F3/c15-11-5-1-9(2-6-11)13(17,14(18,19)20)10-3-7-12(16)8-4-10/h1-8H

InChI Key

XILCLRXELHUWLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.